Cas no 89771-78-8 (N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-hexadecanamide)
89771-78-8 structure
Product Name:N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-hexadecanamide
Numero CAS:89771-78-8
MF:C40H77NO11S
MW:780.104492902756
CID:4664289
PubChem ID:9897094
Update Time:2024-10-26
N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-hexadecanamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- C16 3'-sulfo Galactosylceramide (d18:1/16:0)
- -sulfo Galactosylceramide (d18:1/16:0)
- C16 3&rsquo
- C16 Sulfatide
- 1-(3-O-sulfo-beta-D-galactosyl)-N-palmitoylsphingosine
- N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-hexadecanamide
- [(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate
- SCHEMBL26924163
- Epitope ID:139425
- N-{(2S,3R,4E)-3-hydroxy-1-[(3-O-sulfo-beta-D-galactopyranosyl)oxy]octadec-4-en-2-yl}hexadecanamide
- AKOS040756266
- CHEBI:60366
- (3'-sulfo)Galbeta-Cer(d18:1/16:0)
- Q27127220
- N-[(1S,2R,3E)-2-hydroxy-1-{[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl}heptadec-3-en-1-yl]-hexadecanamide
- PD078047
- sulfatide C16:0
- ZKM
- 89771-78-8
- 1-(3-O-sulfo-beta-D-galactosyl)-N-hexadecanoylsphingosine
- EX-A8002D
- N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-hexadecanamide
-
- Inchi: 1S/C40H77NO11S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-50-40-38(46)39(52-53(47,48)49)37(45)35(31-42)51-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,33-35,37-40,42-43,45-46H,3-26,28,30-32H2,1-2H3,(H,41,44)(H,47,48,49)/b29-27+/t33-,34+,35+,37-,38+,39-,40+/m0/s1
- Chiave InChI: CJGVDSGIQZDLDO-PHLJAKBWSA-N
- Sorrisi: [C@H]1(CO)O[C@@H](OC[C@H](NC(=O)CCCCCCCCCCCCCCC)[C@H](O)/C=C/CCCCCCCCCCCCC)[C@H](O)[C@@H](OS(=O)(=O)O)[C@H]1O
Proprietà calcolate
- Massa esatta: 779.52173345g/mol
- Massa monoisotopica: 779.52173345g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 53
- Conta legami ruotabili: 35
- Complessità: 1010
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 7
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 10.9
- Superficie polare topologica: 201Ų
N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-hexadecanamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Larodan | 56-7016-1-1mg |
C16 3'-sulfo Galactosylceramide (d18:1/16:0) |
89771-78-8 | >98% | 1mg |
€691.00 | 2025-03-07 | |
| Larodan | 56-1059-1-1mg |
Palmitoyl Sulfatide |
89771-78-8 | >99% | 1mg |
€600.00 | 2025-03-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70294-1mg |
C16 3'-sulfo Galactosylceramide (d18:1/16:0) |
89771-78-8 | 98% | 1mg |
¥5836.00 | 2022-04-26 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C912993-1mg |
C16 3'-sulfo Galactosylceramide (d18:1/16:0) |
89771-78-8 | 98% | 1mg |
¥8,501.40 | 2022-09-02 | |
| AK Scientific | 4039CR-1mg |
C16 Sulfatide |
89771-78-8 | 95% | 1mg |
$696 | 2023-09-16 | |
| TargetMol Chemicals | T38179-1 mg |
C16 3'-sulfo Galactosylceramide (d18:1/16:0) |
89771-78-8 | 98% | 1mg |
¥ 11,680 | 2023-07-10 | |
| TargetMol Chemicals | T38179-1mg |
C16 3'-sulfo Galactosylceramide (d18:1/16:0) |
89771-78-8 | 1mg |
¥ 11680 | 2024-07-19 | ||
| 1PlusChem | 1P01EQN3-1mg |
N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-hexadecanamide |
89771-78-8 | ≥98% | 1mg |
$594.00 | 2024-04-20 | |
| A2B Chem LLC | AX66527-1mg |
N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-hexadecanamide |
89771-78-8 | ≥98% | 1mg |
$438.00 | 2024-04-19 | |
| TargetMol Chemicals | T38179-1mg |
C16 3'-sulfo Galactosylceramide (d18:1/16:0) |
89771-78-8 | 1mg |
¥ 11680 | 2024-07-24 |
N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-hexadecanamide Letteratura correlata
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
89771-78-8 (N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-hexadecanamide) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso